

# The Discovery of Tacrolimus from Streptomyces tsukubensis: A Technical Guide

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#### Abstract

**Tacrolimus** (also known as FK-506) is a potent macrolide lactone immunosuppressant that has revolutionized organ transplantation and the treatment of autoimmune diseases. Its discovery from the fermentation broth of the soil bacterium Streptomyces tsukubensis is a landmark in the field of natural product drug discovery. This technical guide provides an indepth overview of the discovery, mechanism of action, and the biotechnological processes involved in the production of **tacrolimus**. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.

# The Discovery of Tacrolimus (FK-506)

**Tacrolimus** was discovered in 1984 by a team of scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.) in Japan.[1][2][3][4] The discovery was the result of an extensive screening program aimed at identifying novel immunosuppressive compounds from microbial sources.[5] A soil sample from the Tsukuba region of Japan yielded a strain of actinomycete bacteria, later identified as Streptomyces tsukubensis, which produced a compound with potent immunosuppressive activity.[2][4] This compound, initially designated FK-506, was found to be a novel 23-membered macrolide lactone.[3][5][6] Subsequent studies demonstrated that **tacrolimus** was 10 to 100 times more potent than the then-standard immunosuppressant, cyclosporine.[7]



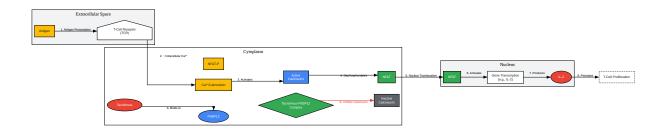
## **Mechanism of Action**

**Tacrolimus** exerts its immunosuppressive effects by inhibiting T-lymphocyte activation.[8][9] Upon entering a T-cell, **tacrolimus** binds to a specific intracellular protein called FKBP12 (FK506-binding protein 12).[10][11][12] This **tacrolimus**-FKBP12 complex then binds to and inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin.[9][13][14]

The inhibition of calcineurin is the pivotal step in the mechanism of action of **tacrolimus**. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7][15][16] When NFAT is dephosphorylated, it translocates from the cytoplasm to the nucleus, where it activates the transcription of genes encoding various proinflammatory cytokines, most notably Interleukin-2 (IL-2).[5][13][17] IL-2 is a critical growth factor for T-cells, and its production leads to T-cell proliferation and the activation of the adaptive immune response.

By inhibiting calcineurin, the **tacrolimus**-FKBP12 complex prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[5][8] This blockade of NFAT-mediated transcription results in the suppression of IL-2 production and, consequently, the inhibition of T-cell proliferation and activation.[9][15]





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**Caption:** Mechanism of action of **tacrolimus** in T-cells.

# Experimental Protocols Screening for Immunosuppressive Activity: Mixed Lymphocyte Reaction (MLR) Assay

The initial discovery of **tacrolimus**'s immunosuppressive properties relied on in vitro assays, with the Mixed Lymphocyte Reaction (MLR) being a cornerstone for such screening.[5] The MLR assay assesses the proliferative response of T-lymphocytes from one individual (responder) when co-cultured with lymphocytes from a genetically different individual (stimulator).[18]



Principle: In a one-way MLR, the stimulator cells are treated to prevent their proliferation (e.g., by irradiation), so any measured proliferation is solely due to the responder T-cells recognizing the foreign antigens on the stimulator cells.[19] An effective immunosuppressant will inhibit this proliferation.

#### Protocol for One-Way MLR:

- Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
- Preparation of Stimulator Cells: Resuspend the PBMCs from one donor (stimulator) at a concentration of 1 x 10<sup>6</sup> cells/mL in complete RPMI-1640 medium. Irradiate the cells with 30 Gy to inhibit their proliferation.[20]
- Preparation of Responder Cells: Resuspend the PBMCs from the second donor (responder) at  $1 \times 10^6$  cells/mL in complete RPMI-1640 medium.
- Assay Setup: In a 96-well U-bottom plate, add 100 μL of the responder cell suspension and 100 μL of the stimulator cell suspension to each well.
- Drug Addition: Prepare serial dilutions of the test compound (e.g., **tacrolimus** dissolved in a suitable solvent) and add a small volume (e.g., 1 μL) to the appropriate wells. Include a vehicle control (solvent only) and a positive control (no drug).
- Incubation: Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 5 days.
- Proliferation Measurement: On day 5, add 1 μCi of <sup>3</sup>H-thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the degree of cell proliferation.
- Data Analysis: Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control. Determine the IC<sub>50</sub> value, which is the concentration of the drug that inhibits 50% of the T-cell proliferation.

# **Production of Tacrolimus by Fermentation**



Streptomyces tsukubensis is cultured under specific conditions to maximize the production of **tacrolimus**. Both batch and fed-batch fermentation strategies have been employed.

#### Protocol for Fed-Batch Fermentation:

- Inoculum Preparation (Seed Culture):
  - Prepare a seed medium containing (per liter): 4 g glucose, 10 g malt extract, 4 g yeast extract, and 2 g CaCO₃. Adjust the pH to 7.2.[7]
  - Inoculate the seed medium with a spore suspension or a vegetative culture of S. tsukubaensis.
  - Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours.
- Production Medium:
  - Prepare the production medium. An example of an optimized medium contains (per liter):
     61.61 g soluble starch, 20.61 g peptone, and 30.79 g Tween 80.[8] Another example includes (per liter): 4 g glucose, 14.32 g yeast extract, 30 g ammonium sulfate, 0.2 g glycine, and 1.49% 1,2-propylene glycol.[15]
  - Adjust the pH to 7.0-7.5 and sterilize.[12]

#### Fermentation:

- Inoculate the production medium with 5-10% (v/v) of the seed culture.
- Incubate the fermenter at 25-30°C with controlled aeration and agitation.
- After an initial growth phase (e.g., 48 hours), begin a fed-batch regimen by adding a concentrated solution of a carbon source (e.g., soluble starch or dextrin) at a controlled rate to maintain a low but steady concentration in the fermenter.[12][16] This prevents catabolite repression and prolongs the production phase.
- Monitor and control the pH between 6.5 and 7.8.[12]
- The fermentation is typically carried out for 140-280 hours.



#### · Harvesting:

 At the end of the fermentation, the whole broth containing the mycelium and the dissolved tacrolimus is harvested for extraction.

# **Extraction and Purification of Tacrolimus**

The purification of **tacrolimus** from the fermentation broth is a multi-step process involving extraction and chromatography.

Protocol for Extraction and Purification:

#### Extraction:

- Add an equal volume of an organic solvent such as acetone or toluene to the whole fermentation broth.[9][13]
- Stir the mixture for 1-2 hours to extract tacrolimus from the mycelium and the aqueous phase.
- Separate the organic extract from the solids and the aqueous phase by filtration or centrifugation.
- Initial Purification by Adsorption Chromatography:
  - Concentrate the organic extract under reduced pressure to obtain a crude oily residue.
  - Load the crude extract onto a column packed with a non-ionic adsorbent resin such as
     Diaion HP-20 or Amberlite XAD16.[10][13]
  - Wash the column with water to remove polar impurities.
  - Elute the tacrolimus using a gradient of increasing concentrations of an organic solvent like acetone or methanol in water.[13]
- Silica Gel Chromatography:
  - Combine and concentrate the fractions containing tacrolimus.



- Apply the semi-purified **tacrolimus** to a silica gel column.
- Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity to separate tacrolimus from its structural analogs like ascomycin.[9][13]
- Reverse-Phase Chromatography (Optional, for high purity):
  - For further purification, the tacrolimus-containing fractions can be subjected to reversephase chromatography on a C18 column.[13]
  - Elute with a mixture of acetonitrile and water.
- Crystallization:
  - Concentrate the purified tacrolimus solution.
  - Induce crystallization by adding a non-solvent, such as n-heptane or diisopropyl ether, or by cooling a saturated solution in a solvent like acetonitrile/water.[1]
  - Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum to obtain pure tacrolimus.

# **Quantitative Data**

The following tables summarize key quantitative data related to the production and activity of **tacrolimus**.

Table 1: Examples of Fermentation Media for **Tacrolimus** Production



Component	Concentration (g/L) - Medium A	Concentration (g/L) - Medium B
Glucose	4	-
Soluble Starch	-	61.61
Yeast Extract	14.32	-
Peptone	-	20.61
Ammonium Sulfate	30	-
Glycine	0.2	-
1,2-Propylene Glycol	14.9	-
Tween 80	-	30.79
Reference	[15]	[8]

Table 2: Tacrolimus Production Yields in Streptomyces tsukubaensis

Fermentation Strategy	Strain	Yield (mg/L)	Reference
Batch Fermentation	Wild Type	24.3	[21]
Batch Fermentation with Brazil Nut Oil	DSMZ strain	41.67	[7][14]
Optimized Batch Fermentation	NBRC 108819	616	[15]
Fed-Batch Fermentation	VKM Ac-2618D	500	[16]
Mutagenesis & Optimized Medium	FIM-16-06	1522	[8]

Table 3: Purification Scheme for **Tacrolimus** 



Purification Step	Resin/Method	Elution Solvent(s)	Purity	Yield
Extraction	Solvent Extraction	Acetone or Toluene	Low	High
Adsorption Chromatography	Amberlite XAD16	Acetone/Water gradient	Moderate	>90%
Silica Gel Chromatography	Silica Gel	Hexane/Ethyl Acetate gradient	High	Variable
Crystallization	Solvent/Anti- solvent	Acetonitrile/Wate	>99.7%	>90%
Data compiled from[9][10][13]				

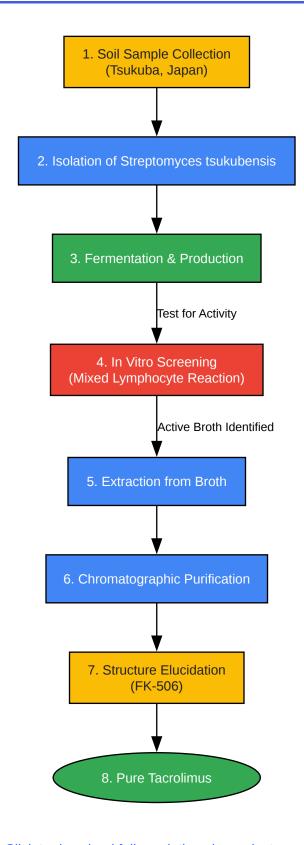
Table 4: Immunosuppressive Activity of **Tacrolimus** 

Assay	Cell Type	IC₅₀ (ng/mL)	Reference
Lymphocyte Proliferation (MLR)	Human PBMCs	0.0075 - 1042 (wide inter-individual variation)	[11]
Median IC <sub>50</sub> in the study was 0.63 ng/mL			

# Conclusion

The discovery of **tacrolimus** from Streptomyces tsukubensis is a testament to the power of natural product screening. Its unique mechanism of action, involving the inhibition of the calcineurin-NFAT signaling pathway, has provided a highly effective means of suppressing the immune system for the prevention of organ transplant rejection. The optimization of fermentation and purification processes has enabled the large-scale production of this life-saving drug. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of **tacrolimus** discovery and production, offering valuable insights for professionals in the field of drug development and biotechnology.





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Caption: Workflow of the discovery of tacrolimus.



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